molecular formula C17H19N3O4 B5416999 N-1,3-benzodioxol-5-yl-4-(2-furylmethyl)-1-piperazinecarboxamide

N-1,3-benzodioxol-5-yl-4-(2-furylmethyl)-1-piperazinecarboxamide

Katalognummer B5416999
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: AIUCUIILWJWUTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly known as BPAP, is a synthetic compound that belongs to the class of piperazine derivatives. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of BPAP is not fully understood. However, it has been suggested that BPAP acts as a dopamine receptor agonist and enhances the release of dopamine in the brain. BPAP also increases the levels of noradrenaline and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BPAP has been shown to increase the levels of dopamine, noradrenaline, and serotonin in the brain. It also increases the activity of the cholinergic system, which may contribute to its cognitive-enhancing effects. BPAP has been found to improve memory and learning in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

BPAP has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various behavioral and biochemical assays. However, there are also some limitations to using BPAP in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different animal models.

Zukünftige Richtungen

There are several future directions for research on BPAP. One area of interest is the potential use of BPAP in the treatment of Parkinson's disease. BPAP has been found to improve motor function in animal models of Parkinson's disease, and further studies are needed to determine its efficacy in humans. Another area of interest is the potential use of BPAP in the treatment of schizophrenia. BPAP has been found to improve cognitive function in animal models of schizophrenia, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to determine the long-term effects of BPAP on the brain and its potential for abuse.

Synthesemethoden

BPAP can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-furaldehyde followed by the reaction with piperazine and then carboxylic acid. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

BPAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant, anxiolytic, and cognitive-enhancing properties. BPAP has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(18-13-3-4-15-16(10-13)24-12-23-15)20-7-5-19(6-8-20)11-14-2-1-9-22-14/h1-4,9-10H,5-8,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUCUIILWJWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.